molecular formula C23H19N5O4S B2884565 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 536706-62-4

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2884565
CAS No.: 536706-62-4
M. Wt: 461.5
InChI Key: CPTJZTOEBNLSMR-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidoindole core, a methoxyphenyl group, and an isoxazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps. One common approach is the condensation of 3-substituted indoles with quinoxalin-2-ones in the presence of trifluoroacetic acid (TFA) . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its pyrimidoindole core and isoxazole moiety differentiate it from other similar compounds, making it a valuable subject for further research.

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimido-indole core structure with a methoxyphenyl group and an oxazole derivative. Its molecular formula is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S, and it has a molecular weight of approximately 373.44 g/mol. The presence of various functional groups contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study : A study on related pyrimidine derivatives demonstrated that they exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer potency.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against a range of pathogens including bacteria and fungi.

Pathogen TypeMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors to modulate signaling pathways critical for cell growth and survival.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Pharmacological Studies

Various pharmacological studies have been conducted to evaluate the efficacy and safety profiles of similar compounds:

  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds, showing promising results in tumor reduction and microbial infection clearance.
  • Toxicity Assessments : Preliminary toxicity evaluations indicate that these compounds possess acceptable safety margins at therapeutic doses.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-13-10-18(27-32-13)25-19(29)12-33-23-26-20-16-8-3-4-9-17(16)24-21(20)22(30)28(23)14-6-5-7-15(11-14)31-2/h3-11,24H,12H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTJZTOEBNLSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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